N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Carboxamide Group: This step involves the reaction of the benzodioxole derivative with a suitable amine under conditions that promote amide bond formation.
Attachment of the Thiomorpholine Moiety: The thiomorpholine ring is introduced via nucleophilic substitution reactions, often using thiomorpholine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions, while the thiomorpholine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
- N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide
Uniqueness
This compound is unique due to its combination of a benzodioxole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c21-17(14-1-2-15-16(11-14)24-13-23-15)19-12-18(3-7-22-8-4-18)20-5-9-25-10-6-20/h1-2,11H,3-10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQUPGASLZWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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